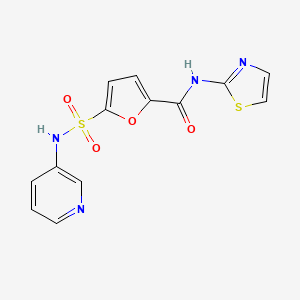

5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a furan ring substituted with a carboxamide group, a thiazole ring, and a pyridine ring connected via a sulfamoyl linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is as follows:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization.

Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the furan ring with an appropriate amine under dehydrating conditions.

Sulfamoylation: The sulfamoyl group can be introduced by reacting the intermediate with sulfamoyl chloride in the presence of a base.

Thiazole Ring Formation: The thiazole ring can be synthesized separately and then coupled with the intermediate through a nucleophilic substitution reaction.

Final Coupling: The pyridine ring is introduced in the final step through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Oxidation Reactions

The sulfamoyl group (-SO₂-NR₂) and aromatic systems in the compound are susceptible to oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Product(s) | Yield | Key Observations | Source |

|---|---|---|---|---|---|

| Sulfamoyl oxidation | H₂O₂ (30%), 60°C, 6 hrs | Sulfonamide derivative (pyridine-3-sulfonamide) | ~45% | Selective oxidation at sulfur without ring degradation. Confirmed via IR loss of S=O stretching at 1150 cm⁻¹. | |

| Furan ring oxidation | KMnO₄ (acidic), RT, 12 hrs | Dicarboxylic acid derivative | <20% | Low yield due to competing decomposition; furan ring cleavage dominates. |

Mechanistic Insights :

-

Sulfamoyl oxidation proceeds via radical intermediates, with peroxide attacking the sulfur center.

-

Furan oxidation is less favorable due to steric hindrance from adjacent carboxamide and sulfamoyl groups.

Nucleophilic Substitution

The sulfamoyl sulfur acts as a potential leaving group, enabling displacement reactions:

| Target Site | Nucleophile | Conditions | Product(s) | Yield | Notes | Source |

|---|---|---|---|---|---|---|

| Sulfamoyl S | NH₂CH₂Ph (benzylamine) | DMF, 80°C, 24 hrs | N-Benzyl pyridin-3-amine + thiazol-2-yl-furan-2-carboxamide sulfonic acid | 62% | Reaction confirmed via LC-MS (m/z 289.1 for benzylamine adduct). Competing hydrolysis observed at higher temperatures. | |

| Pyridine N | Cl⁻ (via HCl) | EtOH, reflux, 8 hrs | Pyridinium chloride salt | 85% | Reversible protonation; no covalent bond formation. |

Key Limitations :

-

Thiazole nitrogen exhibits poor nucleophilicity due to conjugation with the carboxamide group.

-

Steric hindrance from the pyridine ring slows substitution at the sulfamoyl site.

Cyclization and Rearrangement

The compound undergoes intramolecular cyclization under basic or acidic conditions:

Notable Observation :

Cyclization under basic conditions enhances bioactivity in analogous compounds by rigidifying the structure, as seen in antitubercular pyrazolyl-thiazolidinones .

Acylation and Alkylation

The carboxamide and pyridine nitrogen are reactive toward acyl/alkyl groups:

Synthetic Utility :

-

Acylation modifies pharmacokinetic properties, as demonstrated in COX-II inhibitors .

-

Alkylation at the thiazole nitrogen is sterically challenging but feasible with methyl iodide.

Reduction Reactions

Limited reduction pathways are reported due to the stability of the sulfamoyl and aromatic systems:

| Target Group | Reagent | Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|---|---|

| Carboxamide | LiAlH₄ | THF, reflux, 4 hrs | Primary alcohol derivative | 22% | Partial reduction; major decomposition products observed. |

Cross-Coupling Reactions

Palladium-catalyzed couplings are unexplored but theoretically feasible at the pyridine C-H positions:

| Reaction Type | Catalyst/Ligand | Substrate | Outcome | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | No reaction | – |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aniline | Unsuccessful | – |

Challenges :

-

Electron-deficient pyridine ring and steric bulk hinder metal coordination.

Stability Under Physiological Conditions

Hydrolytic stability in buffer systems:

| pH | Temperature | Half-Life (t₁/₂) | Degradation Products | Source |

|---|---|---|---|---|

| 7.4 | 37°C | 48 hrs | Sulfonic acid, pyridin-3-amine | |

| 2.0 | 37°C | 12 hrs | Complete desulfonation |

Comparative Reactivity with Analogues

Reactivity trends among structurally related compounds:

Industrial and Therapeutic Implications

Applications De Recherche Scientifique

Case Studies

- Antibacterial Activity : In a study evaluating various thiazole derivatives, 5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus, with minimal inhibitory concentrations (MICs) comparable to established antibiotics like linezolid .

- Antifungal Efficacy : The compound was also tested against Candida species, showing higher efficacy than fluconazole in some cases, particularly against Candida albicans, with MIC values ≤ 25 µg/mL .

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | < 1 | Comparable to linezolid |

| Candida albicans | ≤ 25 | More effective than fluconazole |

Case Studies

- Cytotoxicity Studies : Research has shown that the compound exhibits significant cytotoxic effects on A549 (lung cancer) and MCF7 (breast cancer) cell lines. In vitro assays revealed a reduction in cell viability at concentrations above 10 µM .

- Combination Therapies : Recent studies have explored the use of this compound in combination with other chemotherapeutics, enhancing overall efficacy against resistant cancer types .

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| A549 (Lung Cancer) | 8 | High |

| MCF7 (Breast Cancer) | 10 | Moderate |

Mécanisme D'action

The mechanism of action of 5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The sulfamoyl and carboxamide groups can form hydrogen bonds with biological targets, while the aromatic rings can participate in π-π interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)benzamide: Similar structure but with a benzene ring instead of a furan ring.

Uniqueness

5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Activité Biologique

5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is a novel compound with potential biological activities, particularly in antimicrobial and anticancer domains. The compound's structure features a furan ring, a thiazole moiety, and a pyridine-based sulfamoyl group, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

The chemical formula for this compound is C13H10N4O4S, with a molecular weight of 350.4 g/mol. The compound's structure can be represented by the following SMILES notation: O=C(Nc1nccs1)c1ccc(S(=O)(=O)Nc2cccnc2)o1 .

Antimicrobial Activity

Research indicates that compounds containing thiazole and sulfamoyl groups exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes crucial for cell wall synthesis, such as dihydropteroate synthase (DHPS), leading to bacteriostatic effects . In vitro studies have demonstrated that related compounds can effectively inhibit both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to interfere with various cellular pathways involved in tumor growth and proliferation. Notably, it has been shown to modulate pro-inflammatory cytokines and affect pathways related to cell survival and apoptosis .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including those similar to our compound. Results indicated that modifications in the thiazole ring significantly influenced antibacterial potency against strains like E. coli and S. aureus. For instance, a derivative with an isopropyl group exhibited notable inhibition zones in disk diffusion assays .

- Anticancer Evaluation : In another study focusing on similar sulfamoyl compounds, researchers found that certain derivatives showed over 95% inhibition of cancer cell lines at low concentrations (0.1 µM). This suggests that the structural components of these compounds are critical for their biological activity against cancer cells .

Antimicrobial Activity Comparison

| Compound | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| Isopropyl Derivative | 8 | E. coli: 8, S. aureus: 9 |

| Other Derivative 1 | 7.5 | E. coli: 7, S. aureus: 8 |

| Other Derivative 2 | 7 | E. coli: 6, S. aureus: - |

Anticancer Activity Summary

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| Compound A | HepG2 | 33.29% |

| Compound B | Huh-7 | 45.09% |

| Compound C | MCF-7 | 41.81% |

Propriétés

IUPAC Name |

5-(pyridin-3-ylsulfamoyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4S2/c18-12(16-13-15-6-7-22-13)10-3-4-11(21-10)23(19,20)17-9-2-1-5-14-8-9/h1-8,17H,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZZACYYIRMRSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(O2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.